Etravirine hydrobromide
Overview
Description
Etravirine hydrobromide is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of human immunodeficiency virus type 1 (HIV-1) infections. It is marketed under the brand name Intelence and is known for its ability to inhibit the reverse transcriptase enzyme, thereby preventing the replication of HIV-1 . This compound is particularly effective against HIV strains that have developed resistance to first-generation NNRTIs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of etravirine involves multiple steps, primarily focusing on the formation of the diarylpyrimidine core. One of the key synthetic routes includes the use of halogenated pyridines as starting materials. The process involves several steps of halogenation, amination, and coupling reactions . Another method utilizes 4-guanidinobenzonitrile as a starting material or intermediate .
A practical synthesis method involves microwave-promoted amination, which significantly reduces the reaction time from 12 hours to 15 minutes and improves the overall yield from 30.4% to 38.5% . This method is scalable and can be used for industrial production, thereby reducing the production costs.
Industrial Production Methods
Industrial production of etravirine hydrobromide involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced techniques such as microwave-assisted synthesis and continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Etravirine hydrobromide undergoes various chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include hydrogen gas in the presence of a palladium catalyst.
Substitution: Common reagents include halogenating agents like bromine and chlorine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield dehalogenated products .
Scientific Research Applications
Etravirine hydrobromide has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying NNRTIs and their interactions with reverse transcriptase.
Biology: Used in research to understand the mechanisms of HIV resistance and to develop new antiviral agents.
Medicine: Clinically used to treat HIV-1 infections, especially in patients with resistance to other NNRTIs.
Industry: Used in the pharmaceutical industry for the production of antiretroviral drugs.
Mechanism of Action
Etravirine hydrobromide exerts its effects by directly inhibiting the reverse transcriptase enzyme of HIV-1. It binds to the enzyme and blocks its DNA-dependent and RNA-dependent polymerase activities, thereby preventing the replication of the virus . Unlike other NNRTIs, this compound can bind to multiple conformations of the enzyme, making it effective against resistant strains .
Comparison with Similar Compounds
Similar Compounds
- Efavirenz
- Nevirapine
- Delavirdine
Uniqueness
Etravirine hydrobromide is unique due to its ability to bind to multiple conformations of the reverse transcriptase enzyme, allowing it to remain effective against HIV strains that have developed resistance to other NNRTIs . This makes it a valuable option for patients with treatment-experienced HIV-1 infections.
Properties
IUPAC Name |
4-[6-amino-5-bromo-2-(4-cyanoanilino)pyrimidin-4-yl]oxy-3,5-dimethylbenzonitrile;hydrobromide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN6O.BrH/c1-11-7-14(10-23)8-12(2)17(11)28-19-16(21)18(24)26-20(27-19)25-15-5-3-13(9-22)4-6-15;/h3-8H,1-2H3,(H3,24,25,26,27);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXQIDURPSWCNCO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC2=NC(=NC(=C2Br)N)NC3=CC=C(C=C3)C#N)C)C#N.Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Br2N6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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